molecular formula C14H23ClN2O B7987500 [1-(4-Methoxy-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride

[1-(4-Methoxy-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride

Cat. No.: B7987500
M. Wt: 270.80 g/mol
InChI Key: DCSWVOSLFHKDON-UHFFFAOYSA-N
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Description

[1-(4-Methoxy-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride is a piperidine-derived tertiary amine featuring a 4-methoxybenzyl substituent at the piperidine nitrogen and a methylamine group at the 3-position of the ring.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-N-methylpiperidin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O.ClH/c1-15-13-4-3-9-16(11-13)10-12-5-7-14(17-2)8-6-12;/h5-8,13,15H,3-4,9-11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSWVOSLFHKDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCN(C1)CC2=CC=C(C=C2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Piperidin-3-one Intermediates

A widely adopted strategy involves reductive amination of 1-(4-methoxybenzyl)piperidin-3-one with methylamine.

Procedure :

  • Piperidin-3-one Synthesis :

    • 3-Amino-4-methylpyridine is N-acylated with acetyl chloride, followed by quaternization with 4-methoxybenzyl chloride in toluene at 110°C.

    • Partial reduction using NaBH₄ in methanol yields 1-(4-methoxybenzyl)-1,2,5,6-tetrahydropyridin-3-yl-acetamide, which is hydrolyzed with HCl/AcOH to 1-(4-methoxybenzyl)piperidin-3-one.

  • Reductive Amination :

    • The ketone is reacted with methylamine hydrochloride and Ti(OiPr)₄ in methanol, followed by NaBH₄ reduction at 0–5°C.

    • Yield : 85–90%.

Key Data :

StepReagents/ConditionsYield (%)Purity (%)
Quaternization4-Methoxybenzyl chloride, 110°C9295
ReductionNaBH₄, MeOH, 0°C8897
Reductive AminationTi(OiPr)₄, MeNH₂·HCl, NaBH₄9098

Resolution of Racemic Amines Using Chiral Acids

For enantiomerically pure products, racemic [1-(4-methoxybenzyl)-piperidin-3-yl]-methyl-amine is resolved via diastereomeric salt formation.

Procedure :

  • Racemic amine is treated with L-di-p-toluoyltartaric acid (L-DTTA) in methanol/water (1:1) at 45°C.

  • Crystallization yields the (3R,4R)-enantiomer as the L-DTTA salt, which is hydrolyzed with NaOH and converted to hydrochloride using HCl/EtOH.

Optimization :

  • Molar Ratio : Amine:L-DTTA = 1:0.4–1:1.

  • Yield : 75–80% enantiomeric excess (ee) after single crystallization.

Direct Alkylation of Piperidin-3-yl-methylamine

A one-pot alkylation approach avoids intermediate isolation:

Procedure :

  • Piperidin-3-yl-methylamine is alkylated with 4-methoxybenzyl bromide in acetonitrile using K₂CO₃ as base.

  • The free base is precipitated as hydrochloride by adding HCl gas to EtOH.

Advantages :

  • Reaction Time : 6–8 hours at 60°C.

  • Yield : 82% with >99% purity.

Comparative Analysis of Methodologies

Yield and Purity

MethodOverall Yield (%)Purity (%)Key Limitation
Reductive Amination70–7598Ti(OiPr)₄ handling
Chiral Resolution60–6599High L-DTTA cost
Direct Alkylation80–8295Byproduct formation

Critical Process Parameters

Solvent Selection

  • Xylene/Toluene : Preferred for high-temperature reactions (e.g., quaternization) due to high boiling points.

  • Methanol/Water : Ideal for crystallization and resolution steps.

Temperature Control

  • Partial Reduction : NaBH₄ reactions performed at 0–5°C to prevent over-reduction.

  • Hydrolysis : HCl/AcOH-mediated ketone formation requires 80–85°C for complete conversion.

Industrial-Scale Recommendations

The reductive amination route (Section 2.1) is most viable for large-scale production due to:

  • High Yields : 90% in critical steps.

  • Availability of Intermediates : Commercially accessible 3-amino-4-methylpyridine and 4-methoxybenzyl chloride.

  • Safety : Avoids pyrophoric reagents (e.g., LiAlH₄) .

Chemical Reactions Analysis

Types of Reactions

[1-(4-Methoxy-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, [1-(4-Methoxy-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its piperidine ring is a common motif in many bioactive compounds.

Biology

In biological research, this compound can be used to study the effects of piperidine derivatives on various biological systems. It may serve as a model compound for investigating the pharmacological properties of piperidine-containing drugs.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Piperidine derivatives are known for their activity as analgesics, antipsychotics, and anti-inflammatory agents.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatile reactivity makes it a valuable intermediate in the synthesis of various commercial products.

Mechanism of Action

The mechanism of action of [1-(4-Methoxy-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Substituent Effects on the Benzyl/Pyridinyl Group

The substituent on the benzyl or heterocyclic group significantly impacts electronic and steric properties:

Compound Name Substituent Key Properties Reference
[1-(4-Methoxy-benzyl)-piperidin-3-yl]-methyl-amine HCl (Target) 4-OCH₃ Electron-donating methoxy group enhances π-stacking potential; higher lipophilicity vs. polar analogs. N/A
Methyl-[1-(4-Methyl-benzyl)-piperidin-3-yl]-amine HCl 4-CH₃ Reduced electron donation compared to OCH₃; increased hydrophobicity.
[1-(3,4-Dichloro-benzyl)-piperidin-3-yl]-methyl-amine HCl 3,4-Cl₂ Electron-withdrawing Cl groups decrease aromatic electron density; may improve metabolic stability.
[1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-yl]-methyl-amine HCl 6-Cl-pyridine Pyridine introduces hydrogen-bonding capability; Cl increases molecular weight (276.2 g/mol).

Key Findings :

  • The methoxy group in the target compound likely confers better solubility in polar solvents compared to methyl or chloro analogs.
  • Chlorinated or heterocyclic substituents (e.g., pyridine) may enhance target binding via additional non-covalent interactions.

Positional Isomerism of the Amine Group

The position of the methylamine group on the piperidine ring alters spatial orientation:

Compound Name Amine Position Molecular Formula Molecular Weight (g/mol) Reference
[1-(4-Methoxy-benzyl)-piperidin-3-yl]-methyl-amine HCl (Target) 3 C₁₄H₂₁ClN₂O ~265.8 (estimated) N/A
1-Methyl-3-(4-methylbenzyl)piperidin-4-amine HCl 4 C₁₄H₂₃ClN₂ 254.8

Key Findings :

  • Position 3 amines (target) may exhibit distinct receptor-binding profiles compared to position 4 isomers due to conformational differences.
  • Molecular weight differences (~265.8 vs. 254.8) suggest subtle variations in drug-likeness parameters.

Key Findings :

  • Target compound synthesis likely parallels methods used for analogs, such as Boc protection () or condensation ().
  • Methoxybenzyl derivatives (target) may exhibit higher melting points than methylbenzyl analogs due to stronger intermolecular interactions.

Biological Activity

[1-(4-Methoxy-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride, with the CAS number 1353980-07-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

The molecular formula of this compound is C14H23ClN2O, with a molecular weight of 270.81 g/mol. The compound features a piperidine ring substituted with a methoxy-benzyl group, which is crucial for its biological interactions.

1. Pharmacological Effects

Research indicates that compounds similar to [1-(4-Methoxy-benzyl)-piperidin-3-yl]-methyl-amine exhibit various pharmacological effects, including:

  • Anticancer Activity : Studies have shown that piperidine derivatives can exert antiproliferative effects on cancer cell lines. For example, related compounds have demonstrated IC50 values ranging from 19.9 to 75.3 µM against breast and ovarian cancer cells, suggesting potential in cancer therapy .
  • Inhibition of Enzymes : The compound may act as a reversible inhibitor of certain enzymes, such as monoacylglycerol lipase (MAGL), which plays a significant role in the endocannabinoid system. The binding affinity and inhibition mechanisms are often explored through molecular docking studies .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound's structure allows it to fit into the active sites of specific enzymes, leading to competitive inhibition. This has been confirmed through pre-incubation assays and Michaelis-Menten kinetics .
  • Cell Viability : In vitro studies have shown that this compound can significantly reduce cell viability in cancerous cells by inducing apoptosis or cell cycle arrest, although the exact pathways require further elucidation.

Case Study 1: Antiproliferative Activity

A study investigated the antiproliferative effects of a series of piperidine derivatives on human breast cancer cell lines (MDA-MB-231 and MCF-7). The results indicated that modifications to the piperidine structure could enhance potency, with some derivatives showing IC50 values as low as 19.9 µM .

Case Study 2: Enzyme Selectivity

Another research focused on the selectivity of piperidine derivatives for MAGL over other enzymes in the endocannabinoid system. The findings highlighted that certain substitutions on the benzyl moiety significantly improved selectivity and potency, emphasizing the importance of structural modifications in drug design .

Data Tables

Biological Activity IC50 Values (µM) Target
Antiproliferative (Breast)19.9 - 75.3MDA-MB-231, MCF-7
Antiproliferative (Ovarian)31.5 - 43.9OVCAR-3, COV318
MAGL Inhibition0.84Monoacylglycerol lipase

Q & A

Q. Basic

  • Spectroscopy :
    • NMR (¹H/¹³C) to confirm piperidine ring substitution and methoxybenzyl groups.
    • FT-IR for amine (-NH) and hydrochloride salt (-Cl) identification.
  • Chromatography :
    • HPLC-UV (λ = 254 nm) with a C18 column for purity assessment (>98%) .
    • LC-MS (ESI+) to verify molecular weight (e.g., [M+H]+ ion) .

What biochemical pathways might this compound influence?

Advanced
Piperidine derivatives are known to interact with:

  • Neurotransmitter receptors : Potential modulation of σ receptors or monoamine oxidases (MAOs), based on structural analogs .
  • Enzymatic targets : Inhibition of semicarbazide-sensitive amine oxidase (SSAO), which regulates leukocyte migration and vascular adhesion .
  • Cellular assays : Screen against HEK293 cells expressing recombinant targets (e.g., GPCRs) to map activity .

What are the solubility properties in common laboratory solvents?

Basic
Data from related piperidinyl hydrochlorides :

  • High solubility : Water, methanol, DMSO (>10 mg/mL).
  • Low solubility : Ethyl acetate, hexanes (<1 mg/mL).
  • pH dependence : Solubility decreases in alkaline conditions (precipitates at pH >8).

How do electron-donating groups (e.g., methoxy) affect reactivity?

Advanced
The 4-methoxybenzyl group:

  • Enhances stability : Methoxy groups reduce oxidative degradation via resonance stabilization.
  • Influences reactivity : Directs electrophilic substitution to the para position in aryl rings.
  • Modulates bioactivity : Increases lipophilicity, enhancing blood-brain barrier penetration in neuroactive compounds .

What computational tools predict target interactions?

Q. Advanced

  • Molecular docking : Use AutoDock Vina with crystal structures of MAO-B (PDB: 2V5Z) or σ receptors to model binding affinities.
  • QSAR models : Train algorithms on piperidine derivatives to predict IC50 values for enzymatic inhibition .
  • MD simulations : Assess stability of ligand-receptor complexes in Desmond (Schrödinger) over 100-ns trajectories .

How can researchers validate ecological toxicity?

Advanced
Follow OECD guidelines:

  • Aquatic toxicity : Test on Daphnia magna (OECD 202) to determine EC50.
  • Biodegradation : Use OECD 301F (manometric respirometry) to assess persistence.
  • Bioaccumulation : Calculate logP (e.g., ChemAxon) and compare to EPA criteria (logP <3.5 preferred) .

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